7-[(3S)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide

Chiral derivatization enantiomeric excess optical purity

7-[(3S)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide, commercially designated (S)-(+)-DBD-APy, is an optically active, chiral derivatization reagent built on the 2,1,3-benzoxadiazole (benzofurazan) fluorophore scaffold. It is specifically designed for the indirect HPLC determination of carboxylic acid enantiomers via pre-column diastereomer formation, enabling sensitive fluorescence detection with long-wavelength excitation and emission.

Molecular Formula C12H17N5O3S
Molecular Weight 311.36 g/mol
CAS No. 143112-50-9
Cat. No. B138043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[(3S)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide
CAS143112-50-9
Synonyms(S)-7-(3-Amino-1-pyrrolidinyl)-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide; 
Molecular FormulaC12H17N5O3S
Molecular Weight311.36 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N3CCC(C3)N
InChIInChI=1S/C12H17N5O3S/c1-16(2)21(18,19)10-4-3-9(11-12(10)15-20-14-11)17-6-5-8(13)7-17/h3-4,8H,5-7,13H2,1-2H3/t8-/m0/s1
InChIKeySZJGHUNJZRXXCA-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-(+)-DBD-APy (CAS 143112-50-9): A Chiral Benzofurazan HPLC Fluorescence Labeling Reagent for Enantiomeric Excess Determination


7-[(3S)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide, commercially designated (S)-(+)-DBD-APy, is an optically active, chiral derivatization reagent built on the 2,1,3-benzoxadiazole (benzofurazan) fluorophore scaffold [1]. It is specifically designed for the indirect HPLC determination of carboxylic acid enantiomers via pre-column diastereomer formation, enabling sensitive fluorescence detection with long-wavelength excitation and emission [1][2]. The compound bears a reactive (3S)-3-aminopyrrolidin-1-yl moiety as the chiral selector and an N,N-dimethylsulfonamide electron-withdrawing group at the 4-position, a substitution pattern that yields a well-characterized fluorescent adduct with λex ≈ 470 nm and λem ≈ 580 nm [2].

Why (S)-(+)-DBD-APy Cannot Be Interchanged with Non-Chiral or Structurally Similar Benzofurazan Reagents


Although numerous benzofurazan-based labeling reagents exist, (S)-(+)-DBD-APy occupies a narrow functional necessity space that precludes simple substitution. Non-chiral analogs such as DBD-PZ (4-(N,N-dimethylaminosulphonyl)-7-piperazino-2,1,3-benzoxadiazole) lack the chiral pyrrolidine moiety and therefore cannot generate diastereomeric adducts required for enantiomeric separation [1]. Even among chiral relatives, the 4-position substituent critically dictates both fluorescence wavelength and detection sensitivity: the emission maximum of DBD-APy–naproxen adduct (≈580 nm) is bathochromically shifted by approximately 40 nm versus the NBD-APy analog (≈540 nm), which directly affects signal-to-noise ratios and detector compatibility [2][3]. Furthermore, the absolute (S)-configuration of the pyrrolidine ring governs the elution order and resolution (Rs) of diastereomeric pairs on reversed-phase columns; swapping to the (R)-enantiomer reverses this order, which can confound validated analytical methods [3]. The interplay of chiral recognition, spectral properties, and validated protocols means that interchanging these reagents without re-optimization compromises enantiomeric resolution, detection sensitivity, and data comparability.

Quantitative Differentiation Evidence: (S)-(+)-DBD-APy (CAS 143112-50-9) vs. Closest Analogs


Chiral Purity Specification: (S)-(+)-DBD-APy Optical Purity Measured at ≥99.0% ee by Chiral HPLC

The commercially supplied (S)-(+)-DBD-APy (CAS 143112-50-9) is certified with an optical purity of ≥99.0% ee as determined by chiral HPLC, alongside a chemical purity of >98.0% (HPLC) . This exceeds the optical purity of the corresponding nitro analog D-NBD-APy, which was independently determined as 99.5% ee in a study where DBD-APy enantiomers were found to be >99.8% ee by chromatographic separation on a β-cyclodextrin phenylcarbamate chiral stationary phase [1]. For D-LA quantification in foodstuffs, utilization of (S)-(+)-DBD-APy in the presence of DMT-MM achieved baseline-resolved enantioseparation on a reversed-phase column, a condition not replicable with non-chiral reagents [2].

Chiral derivatization enantiomeric excess optical purity HPLC quality control

Specific Optical Rotation as Identity and Configuration Discriminator: [α]₂₀/D = +3.0° to +7.0° (c=1, MeOH)

The (S)-(+)-DBD-APy batch release specification includes a specific optical rotation of [α]₂₀/D = +3.0° to +7.0° (c=1, MeOH) . In contrast, the (R)-(-)-DBD-APy enantiomer (CAS 143112-49-6) exhibits a negative rotation of [α]₂₀/D = -3.0° to -7.0° under identical conditions . The non-chiral structural congener DBD-PZ (CAS 139332-64-2), lacking an asymmetric center, displays zero optical rotation across all conditions. This polarimetric differentiation provides a rapid, identity-specific orthogonal confirmation of correct enantiomer procurement, as the (S)-(+)- and (R)-(-)-forms generate opposite elution orders for diastereomeric adducts, which directly impacts validated HPLC method performance [1].

Specific optical rotation chiral identity configuration assignment QC release testing

Fluorescence Spectral Differentiation: (S)-(+)-DBD-APy Adduct Emission at ≈580 nm vs. ≈540 nm for NBD-APy Analog

When derivatized with D-naproxen, (S)-(+)-DBD-APy produces a diastereomeric amide adduct with maximum emission at approximately 580 nm (λex ≈ 470 nm) [1]. This represents a bathochromic shift of roughly 40 nm compared to the analogous NBD-APy (4-nitro-substituted) adduct, which emits at approximately 540 nm under identical excitation conditions [1]. The dimethylaminosulfonyl electron-withdrawing group at the 4-position of DBD-APy is responsible for this red-shift relative to the nitro group in NBD-APy, moving emission further from the UV region where biological matrix interferences (e.g., proteins, nucleotides) are prevalent. The longer emission wavelength of DBD-APy adducts therefore provides superior signal-to-background ratios in complex biological matrices [2].

Fluorescence spectroscopy Stokes shift bathochromic shift detector compatibility fluorophore design

Sensitivity Comparison by Laser-Induced Fluorescence: DBD-APy LOD at 11 fmol, 2.6-Fold More Sensitive than ABD-APy

Under reversed-phase HPLC with argon-ion laser-induced fluorescence (LIF) detection (488 nm), the minimum detectable level for DBD-APy–naproxen adduct was 11 fmol on-column [1]. In the same study, the detection limits for the corresponding ABD-APy–Nap and NBD-APy–Nap adducts were 29 fmol and 2.9 fmol, respectively [1]. Thus, DBD-APy is approximately 2.6-fold more sensitive than the aminosulfonyl analog ABD-APy, though less sensitive than the nitro analog NBD-APy. This intermediate sensitivity, combined with its favorable emission wavelength (≈580 nm), positions DBD-APy as the preferred balance between spectral interference rejection and detection sensitivity for carboxylic acid enantiomer analysis in biological specimens [1][2].

Laser-induced fluorescence limit of detection trace analysis fmol sensitivity LIF detector

Derivatization Rate and Chemical Stability: Quantitative Conversion at Room Temperature within 2 Hours Using DPDS/TPP Activation

Carboxylic acid enantiomers are quantitatively converted to their DBD-APy diastereomers after 2 hours at room temperature in the presence of 2,2′-dipyridyl disulfide (DPDS) and triphenylphosphine (TPP) as activation agents [1]. The rate of derivatization is essentially identical for both enantiomers of naproxen, ensuring that no kinetic resolution artifact is introduced during the labeling step [1]. In contrast, derivatization of free fatty acids with the non-chiral analog DBD-PZ required 6 hours with DEPC activation to reach comparable fluorescence peak areas, approximately 3-fold slower [2]. DBD-APy also demonstrates the absence of interfering by-product peaks when DPDS/TPP activation is employed, unlike Mukaiyama reagent-based protocols used with DBD-PZ that generate unknown chromatographic peaks [2].

Derivatization kinetics pre-column labeling reaction rate chemical stability DPDS/TPP activation

Priority Application Scenarios Where (S)-(+)-DBD-APy (CAS 143112-50-9) Delivers Documented Advantage


Chiral Purity Determination of Carboxylic Acid Pharmaceuticals (e.g., Ibuprofen, Naproxen) by Indirect HPLC with Fluorescence Detection

In pharmaceutical QC laboratories, (S)-(+)-DBD-APy enables the diastereomeric separation and quantification of chiral carboxylic acid drugs on standard reversed-phase ODS columns without requiring expensive chiral stationary phases. Detection limits of 10 fmol (S/N = 2) by conventional fluorescence provide adequate sensitivity for quantifying enantiomeric impurities at the 0.1% level relative to the active pharmaceutical ingredient [2]. The ≥99.0% ee reagent specification ensures that the labeling step does not introduce systematic bias into the ee determination of the target analyte .

Optical Purity Release Testing of Chiral Derivatization Reagent Batches Using Chiral Stationary Phase HPLC

For reagent manufacturers and core analytical facilities that synthesize or procure chiral benzofurazan reagents, (S)-(+)-DBD-APy batch optical purity can be independently verified using an Ultron ES-PHCD β-cyclodextrin phenylcarbamate column. Literature data confirms that (S)-(+)-DBD-APy enantiomeric purity exceeds 99.8% ee when measured by this method, with the (R)-antipode serving as the trace impurity marker [2]. The specific optical rotation specification of +3.0° to +7.0° provides a rapid orthogonal identity confirmation prior to chromatographic analysis .

D-/L-Lactic Acid Enantiomer Quantification in Foodstuffs and Fermentation Monitoring Using DMT-MM Enhanced Derivatization

In food quality and fermentation process control, (S)-(+)-DBD-APy combined with the condensing agent DMT-MM enables baseline-resolved enantioseparation of D- and L-lactic acid diastereomers on a standard reversed-phase C18 column, without requiring specialized chiral columns [2]. The method has been successfully applied to the quantification of D- and L-lactic acid in commercial yogurt and fermented milk drink samples, supporting shelf-life monitoring and microbial contamination assessment where the D/L ratio serves as a quality indicator [2].

Preclinical Pharmacokinetic Studies of Chiral Carboxylic Acid Drug Metabolites in Biological Fluids with Laser-Induced Fluorescence Detection

For bioanalytical laboratories supporting preclinical drug development, (S)-(+)-DBD-APy derivatization coupled with argon-ion LIF detection achieves an on-column detection limit of 11 fmol for naproxen enantiomers [2]. This sensitivity level permits the enantioselective pharmacokinetic profiling of chiral anti-inflammatory drugs in small-volume biological matrices such as rat plasma (validated with ibuprofen enantiomer spike recovery studies) [2]. The 2-hour room-temperature derivatization with DPDS/TPP is compatible with batch processing of 96-well plate formats, enabling moderate-throughput preclinical study support [2].

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